1-Ethyl-5-methoxy-1H-pyrazol-4-amine
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Overview
Description
1-Ethyl-5-methoxy-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of 1-Ethyl-5-methoxy-1H-pyrazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate, followed by methylation and subsequent amination . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature environments .
Chemical Reactions Analysis
1-Ethyl-5-methoxy-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups, often using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions for these reactions include organic solvents such as ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted pyrazoles and their derivatives .
Scientific Research Applications
1-Ethyl-5-methoxy-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-5-methoxy-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
1-Ethyl-5-methoxy-1H-pyrazol-4-amine can be compared to other similar compounds, such as:
1-Ethyl-5-methyl-1H-pyrazol-4-amine: This compound differs by having a methyl group instead of a methoxy group, which can influence its reactivity and biological activity.
5-Amino-1H-pyrazolo[4,3-b]pyridine: This compound has a fused pyridine ring, providing different structural and functional properties.
5-Amino-pyrazoles: These compounds are known for their potent reactivity and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H11N3O |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-ethyl-5-methoxypyrazol-4-amine |
InChI |
InChI=1S/C6H11N3O/c1-3-9-6(10-2)5(7)4-8-9/h4H,3,7H2,1-2H3 |
InChI Key |
LYTMSHYMNUEMAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)N)OC |
Origin of Product |
United States |
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